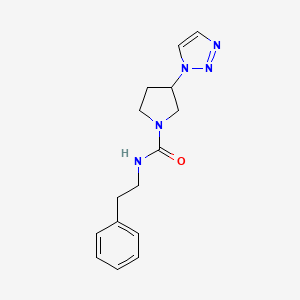

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3-Triazoles are five-membered heterocycles embedded with three consecutive nitrogen atoms. They have been widely explored and earned considerable attraction in the pharmaceutical industry and academics due to their widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .

Synthesis Analysis

1,2,3-Triazoles can be synthesized simply utilizing ‘click’ chemistry through ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions .Molecular Structure Analysis

1,2,3-Triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Chemical Reactions Analysis

1,2,3-Triazoles are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .Physical And Chemical Properties Analysis

1,2,3-Triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, especially those containing nitrogen like triazoles and pyrrolidines, are foundational in medicinal chemistry due to their wide range of biological activities. The pyrrolidine ring, a common motif in drug discovery, is valued for its ability to enhance stereochemistry, explore pharmacophore space due to sp3-hybridization, and contribute to three-dimensional coverage of molecules. Research highlights the versatility of pyrrolidine in synthesizing bioactive molecules for various therapeutic applications, including its derivatives like pyrrolizines and prolinol, underscoring its significant role in developing new medications (Li Petri et al., 2021).

Organic Synthesis and Catalysis

The synthesis and utility of heterocyclic N-oxide derivatives, such as those derived from pyridine and indazole, have been extensively studied for their role as synthetic intermediates and their biological importance. These compounds have shown remarkable functionalities in forming metal complexes, designing catalysts, and various medicinal applications, demonstrating the broad utility of heterocyclic motifs in advanced chemistry and drug development (Li et al., 2019).

Anticorrosive Applications

Quinoline derivatives, closely related structurally to the compound , have demonstrated significant effectiveness as anticorrosive materials. Their efficacy is attributed to the high electron density and the ability to form stable chelating complexes with metallic surfaces, highlighting the application of heterocyclic compounds beyond pharmacology into materials science (Verma et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their cytotoxic activity against various cancer cell lines .

Mode of Action

It’s worth noting that triazole-based molecules display various biological activities such as anti-fungal, anti-bacterial, anti-tubercular, anti-inflammatory, anti-allergic, anti-hiv, anti-cancer, and anti-phytopathogenic .

Biochemical Pathways

Similar compounds have shown to exert cytotoxic effects, suggesting that they may interfere with cellular proliferation and survival pathways .

Pharmacokinetics

Triazoles have been noted for their stability to metabolic degradation, capability of hydrogen bonding, high selectivity, and less adverse effects .

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been noted to be influenced by reaction conditions, yielding different products .

Zukünftige Richtungen

1,2,3-Triazoles have attracted significant consideration due to their widespread implementation in various fields. They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes. These compounds may serve as lead compounds for further development of new inhibitors capable of overcoming clinical acquired resistance against certain diseases .

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c21-15(16-8-6-13-4-2-1-3-5-13)19-10-7-14(12-19)20-11-9-17-18-20/h1-5,9,11,14H,6-8,10,12H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRZDKIHBDGVJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)

![(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2373121.png)

![6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2373122.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)

![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)